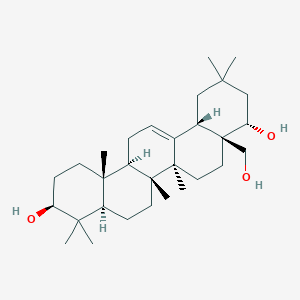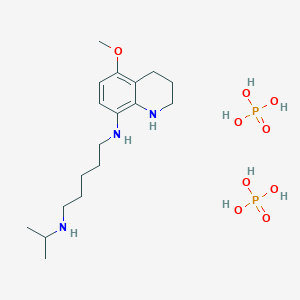
Quinoline, 1,2,3,4-tetrahydro-8-((5-(isopropylamino)pentyl)amino)-6-methoxy-, diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of phosphonium and quinoline derivatives, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine involves multiple steps. One common approach is the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . This reaction typically occurs in diphenyl ether under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.
化学反应分析
Types of Reactions
Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological and pharmaceutical activities .
科学研究应用
Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .
相似化合物的比较
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Tetrahydroisoquinoline: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine is unique due to its combined phosphonium and quinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
63680-73-9 |
|---|---|
分子式 |
C18H37N3O9P2 |
分子量 |
501.4 g/mol |
IUPAC 名称 |
N-(5-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine;phosphoric acid |
InChI |
InChI=1S/C18H31N3O.2H3O4P/c1-14(2)19-11-5-4-6-12-20-16-9-10-17(22-3)15-8-7-13-21-18(15)16;2*1-5(2,3)4/h9-10,14,19-21H,4-8,11-13H2,1-3H3;2*(H3,1,2,3,4) |
InChI 键 |
QAJYOHVKNWTWNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCCCCCNC1=C2C(=C(C=C1)OC)CCCN2.OP(=O)(O)O.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B14138426.png)
![Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14138435.png)
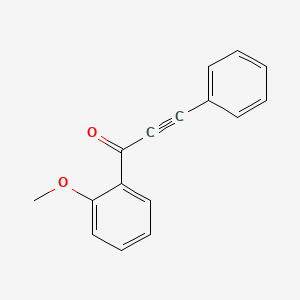
![6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14138453.png)
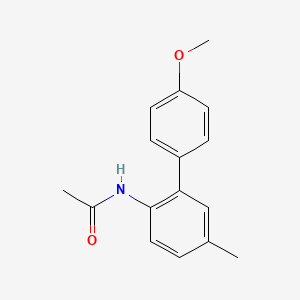
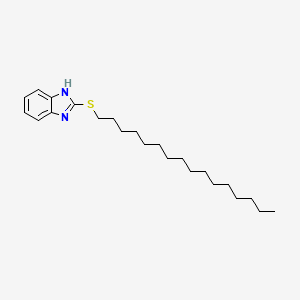
![[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B14138460.png)
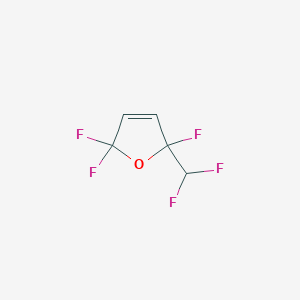



![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
